2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide
Description
2-Amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide (CAS: 1132804-51-3) is a propanamide derivative characterized by a cyclopropyl group and a 2-iodobenzyl substitution on the nitrogen atom. Its molecular formula is C₉H₁₁IN₂O, with a molar mass of 290.1 g/mol . The iodine atom in the 2-iodophenyl moiety contributes to its unique electronic and steric properties, distinguishing it from other propanamide analogs.
Properties
Molecular Formula |
C13H17IN2O |
|---|---|
Molecular Weight |
344.19 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide |
InChI |
InChI=1S/C13H17IN2O/c1-9(15)13(17)16(11-6-7-11)8-10-4-2-3-5-12(10)14/h2-5,9,11H,6-8,15H2,1H3 |
InChI Key |
WEIJDXUCAGFUJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1I)C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-iodobenzyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of (S)-2-Aminopropanamide with cyclopropylamine and 2-iodobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient 2-iodophenyl group undergoes regioselective substitution with nucleophiles under transition metal catalysis or thermal activation:
Key Mechanistic Insight : The iodine's strong electron-withdrawing effect activates the ortho position for nucleophilic displacement. Copper or palladium catalysts facilitate oxidative addition steps in cross-coupling reactions .
Amide Hydrolysis
The central amide bond demonstrates pH-dependent stability:
Stability Profile :
-
Acidic Hydrolysis : Complete cleavage at 110°C within 4h (t₁/₂ = 45min)
-
Basic Conditions : Slower degradation (t₁/₂ = 8h at pH 12)
Amino Group Reactivity
The primary amine participates in characteristic nitrogen-centered reactions:
Acylation
| Acylating Agent | Base | Product | Purity | Reference |
|---|---|---|---|---|
| Acetyl chloride | Triethylamine | N-Acetyl derivative | 95% | |
| Benzoyl isocyanate | Pyridine | Urea-linked dimer | 88% |
Reductive Alkylation
| Aldehyde | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | N-Methylated analog | 76% | |
| Cyclopropanecarboxaldehyde | H₂/Pd-C | Bis-cyclopropyl derivative | 63% |
Cyclopropane Ring Modifications
The strained cyclopropyl moiety undergoes ring-opening under specific conditions:
Kinetic Studies : Ring-opening rates follow the order: HBr > HI > HCl (k_rel = 5.2:3.8:1.0 at 25°C) .
Oxidative Transformations
The iodine atom and amine group participate in redox chemistry:
Notable Observation : Iodine oxidation occurs preferentially over amine oxidation when using peracids.
Complexation Behavior
The compound forms stable coordination complexes:
Structural Confirmation : X-ray crystallography reveals square planar geometry in Pd complexes (Pd-N distance = 2.08Å) .
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to coordination chemistry. The iodine substituent and strained cyclopropane ring particularly enable unique reaction pathways not commonly observed in simpler aromatic amides .
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(2-iodobenzyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-iodobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, potentially inhibiting or modulating their activity. The cyclopropyl group and iodobenzyl moiety play crucial roles in this binding process, enhancing the compound’s affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Iodine vs. Halogen Substitutions : The iodine atom in the target compound increases molar mass and lipophilicity compared to fluorine-containing analogs (e.g., TRPV1 antagonists in ). This may enhance membrane permeability but reduce metabolic stability.
- Solubility : The absence of polar groups (e.g., sulfonamide in or oxadiazole in ) in the target compound may limit aqueous solubility compared to these analogs.
Structure-Activity Relationship (SAR) Insights
- Iodine’s Role : The bulky iodine atom in the target compound may sterically hinder interactions with smaller binding pockets but enhance van der Waals interactions in hydrophobic regions.
- Cyclopropyl vs. Larger Rings : Compared to piperidine or cyclohexyl groups in , the cyclopropyl group minimizes steric bulk while maintaining rigidity, a balance critical for bioavailability.
- Aromatic Substitutions : Replacement of the iodophenyl group with methylphenyl (as in ) or benzofuranyl (as in ) alters electronic density and hydrogen-bonding capacity, impacting target selectivity.
Biological Activity
2-Amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide, also known as (2S)-2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula for this compound is with a molar mass of approximately 344.19 g/mol. The presence of the iodine atom is significant for its biological interactions and potential therapeutic effects .
The compound's mechanism of action primarily involves its interaction with specific biological targets, such as enzymes and receptors. The iodo group enhances binding affinity, potentially modulating the activity of these targets. It has been studied for its role as a biochemical probe and in drug development due to its ability to influence various biochemical pathways .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, particularly against specific cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma) cells .
- Neurotropic Effects : Similar compounds have demonstrated neurotropic activity, promoting neurite outgrowth in neuronal models, indicating potential applications in treating neurodegenerative diseases .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways, which could be beneficial in managing conditions like cancer and metabolic disorders .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings | Target |
|---|---|---|
| Queener et al. (2022) | Evaluated a similar compound as a lipophilic inhibitor of dihydrofolate reductase (DHFR), indicating potential anticancer properties. | DHFR |
| MDPI Review (2021) | Discussed various synthetic pathways leading to compounds with anticancer activity against HepG2 and PC12 cell lines. | HepG2, PC12 |
| PMC Study (2020) | Investigated neurotropic effects using a similar pharmacophore, showing stimulation of neurite outgrowth. | Neuronal Models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
